molecular formula C22H20ClN5O4S B2716205 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251592-31-0

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2716205
CAS No.: 1251592-31-0
M. Wt: 485.94
InChI Key: KTKPMPFEJXQQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrazine-based acetamide derivative featuring a 4-chlorobenzylsulfanyl substituent at the 8-position of the triazolopyrazine core and an N-(3,4-dimethoxyphenyl)acetamide group at the 2-position. The structural complexity arises from its fused heterocyclic system, which combines a triazole ring with a pyrazine scaffold.

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-31-17-8-7-16(11-18(17)32-2)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKPMPFEJXQQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazinopyrazine derivatives, under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Chlorobenzyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions.

    Acylation: The final step involves the acylation of the intermediate with 3,4-dimethoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. The mechanism involves the modulation of cell signaling pathways that control cell proliferation and apoptosis. For instance:

  • Study Findings : In vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting tumor cell migration. The IC50 values indicate potent activity against specific cancer types, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Mechanism : It inhibits enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase (mPGES-1), which is crucial for prostaglandin synthesis.
  • Case Study : A study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models, showcasing its potential for treating inflammatory diseases.

Biochemical Interactions

The compound interacts with several biological targets beyond CDK2:

  • Enzyme Interactions : It has been shown to interact with acetylcholinesterase (AchE), impacting neurotransmitter levels and potentially influencing neurological functions.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability : Studies suggest that the compound has favorable bioavailability profiles, allowing efficient absorption and distribution within biological systems.
  • Toxicity Studies : Animal model studies have evaluated various dosages to determine safety thresholds and potential adverse effects. Results indicated manageable toxicity levels at therapeutic doses.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Aromatic Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Triazolo[4,3-a]pyrazine 3,4-Dimethoxyphenyl 511.98* Sulfanyl, Acetamide, 3-oxo
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide Triazolo[4,3-a]pyrazine 2,5-Dimethylphenyl 496.04 Sulfanyl, Acetamide, 3-oxo
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide 1,2,4-Triazole 4-Chlorophenyl, p-Tolylamino 403.89 Sulfanyl, Acetamide, Aminomethyl
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Triazolo[4,3-a]pyrazine Phenyl, 4-Hydroxyphenyl 379.38 Acetamide, Amino, 3-oxo, Phenoxy

*Calculated based on evidence-derived data.

Key Observations :

Substitution with a 4-chlorophenyl group (as in ) introduces electron-withdrawing effects, which may alter metabolic stability and receptor interactions.

Core Structure Variations :

  • Compounds with the triazolo[4,3-a]pyrazine core (target compound and ) exhibit fused heterocyclic systems that likely improve conformational rigidity compared to simpler 1,2,4-triazole derivatives (e.g., ). This rigidity could enhance selectivity for specific biological targets.

Key Observations :

  • The target compound’s synthesis likely follows pathways analogous to and , involving nucleophilic substitution (e.g., K$2$CO$3$-mediated thiol-alkylation) or coupling reactions. However, the absence of explicit yield data limits direct comparison.
  • Analytical methods such as $^1$H-NMR (e.g., δ 7.20–7.92 ppm for aromatic protons in ) and IR (e.g., 1664 cm$^{-1}$ for C=O in ) are standard for confirming sulfanyl-acetamide and triazole/pyrazine functionalities .

Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related compounds:

  • Similarity Indexing: The Tanimoto coefficient method (used in for phytocompounds) could quantify structural similarity between the target compound and known bioactive analogues. For example, the 3,4-dimethoxyphenyl group may align with pharmacophores targeting epigenetic enzymes (e.g., HDACs) due to its resemblance to SAHA-like motifs .
  • Metabolic Stability: The 4-chlorobenzylsulfanyl group in the target compound may confer resistance to oxidative metabolism compared to non-halogenated analogues, as seen in chlorophenyl-containing derivatives .

Biological Activity

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel organic molecule that belongs to the class of triazolo[4,3-a]pyrazines. This compound exhibits significant biological activities that warrant detailed exploration. Its unique structural features suggest potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN5O3SC_{22}H_{20}ClN_5O_3S, and its IUPAC name reflects its complex structure which includes a triazolo[4,3-a]pyrazine core. The presence of functional groups such as chlorophenyl and methoxyphenyl enhances its potential for biological interactions.

PropertyValue
Molecular FormulaC22H20ClN5O3S
IUPAC NameThis compound
Melting PointNot specified
SolubilityNot specified

Biological Activity Overview

Research has indicated that compounds containing the triazolo[4,3-a]pyrazine scaffold exhibit a wide range of biological activities including:

  • Antimicrobial : Demonstrated effectiveness against various bacterial strains.
  • Anticancer : Potential antiproliferative effects on cancer cell lines.
  • Antidiabetic : Similar structures have been linked to antidiabetic properties.

Antimicrobial Activity

A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties using the microbroth dilution method. Among these derivatives, some exhibited moderate to good antibacterial activities against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Specifically, compounds similar to the target compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyrazine derivatives has been explored through in vitro assays. For instance, certain derivatives have been shown to inhibit cell growth in melanoma cell lines significantly. The mechanism of action often involves interference with DNA replication processes by targeting topoisomerases .

Case Studies

  • Antibacterial Study : A recent study synthesized a series of triazolo[4,3-a]pyrazine derivatives and assessed their antibacterial activity. The results indicated that compounds with specific substituents displayed enhanced activity against E. coli and S. aureus, suggesting that structural modifications can optimize efficacy .
  • Anticancer Research : In vitro assays on melanoma cell lines demonstrated that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM. This suggests a promising avenue for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of electron-donating groups on the aromatic rings enhances antibacterial activity.
  • Long aliphatic chains in substituents improve lipophilicity and cell permeability.
  • The triazolo moiety plays a crucial role in binding interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.